Ethyl 1-(aminomethyl)cyclobutanecarboxylate
Description
Properties
IUPAC Name |
ethyl 1-(aminomethyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-7(10)8(6-9)4-3-5-8/h2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEFDMPXVMDHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669279 | |
| Record name | Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911060-83-8 | |
| Record name | Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 1-(aminomethyl)cyclobutanecarboxylate typically involves:
- Starting from ethyl cyclobutanecarboxylate or its halogenated derivatives (e.g., ethyl 1-bromocyclobutanecarboxylate).
- Introduction of a bromomethyl or aminomethyl group at the 1-position of the cyclobutane ring.
- Subsequent substitution or reduction steps to convert halogenated intermediates into the aminomethyl derivative.
Starting Materials and Key Intermediates
Ethyl 1-bromocyclobutanecarboxylate is a common intermediate used for nucleophilic substitution reactions to introduce the aminomethyl group. It can be synthesized via bromination of ethyl cyclobutanecarboxylate under controlled conditions in solvents like N,N-dimethylformamide (DMF) at elevated temperatures.
Ethyl cyclobutanecarboxylate itself can be prepared or procured and serves as the base ester for further functionalization.
Preparation of Ethyl 1-bromocyclobutanecarboxylate
Aminomethylation Step
The key step to obtain this compound is the substitution of the bromine atom with an aminomethyl group. This can be achieved via nucleophilic substitution using ammonia or amines under reflux conditions.
Reduction and Protection Strategies
In related synthetic routes involving aminomethyl derivatives, reduction of cyano groups or protection of amino groups is often necessary to improve yields and facilitate purification:
- Use of lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) to reduce cyano or nitro precursors to the corresponding amines.
- Protection of amino groups with ethyl trifluoroacetate or other protecting groups to prevent side reactions during subsequent steps.
- Deprotection under mild conditions to obtain the free amine.
Representative Preparation Protocol (Literature-Based)
Stock Solution Preparation for Research Use
For biochemical or pharmacological studies, this compound stock solutions are prepared with precise molar concentrations:
| Amount of Compound (mg) | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |
|---|---|---|---|
| 1 | 6.3609 | 1.2722 | 0.6361 |
| 5 | 31.8046 | 6.3609 | 3.1805 |
| 10 | 63.6092 | 12.7218 | 6.3609 |
Industrial Considerations
- Reaction temperatures are generally mild (20–40 °C) for substitution steps to prevent side reactions.
- Reaction times vary from 4–15 hours depending on scale and conditions.
- Molar ratios of reactants are optimized (e.g., 1:1 to 1:1.2 molar ratio of aldehyde to amine in related syntheses) to maximize yield and selectivity.
- Acid catalysis may be applied in related aminomethylation reactions for ring closure or improved product formation.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | Ethyl cyclobutanecarboxylate in DMF | 80–120 | 2–54 | Up to 85 | Requires careful temperature control |
| Aminomethyl substitution | Ethyl 1-bromocyclobutanecarboxylate + NH3 | 20–40 | 8–15 | Not specified | SN2 mechanism, mild conditions preferred |
| Reduction/Protection (if needed) | LiAlH4 in THF or protecting agents | 0–25 | 3–overnight | Variable | For intermediates with cyano or nitro groups |
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(aminomethyl)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or primary amines.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
Ethyl 1-(aminomethyl)cyclobutanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(aminomethyl)cyclobutanecarboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with cellular pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between Ethyl 1-(aminomethyl)cyclobutanecarboxylate and related cyclobutane derivatives:
Impact of Substituents on Properties
- Aminomethyl vs. Trifluoromethyl: The -CH₂NH₂ group enhances hydrogen-bonding capacity and aqueous solubility, while -CF₃ increases lipophilicity and metabolic stability, making the latter more suitable for blood-brain barrier penetration .
- Amino vs. Methylamino: The -NH₂ group (as in Ethyl 1-aminocyclobutanecarboxylate HCl) is more nucleophilic than -N(CH₃)₂, affecting reactivity in coupling reactions .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
Table 2: Spectral Data Highlights
| Compound | ¹H-NMR (DMSO-d6, δ ppm) | LCMS (m/z) |
|---|---|---|
| Methyl 1-(methylamino)cyclobutanecarboxylate | 2.29 (s, 3H, CH₃), 7.48 (d, J = 7.9 Hz, aromatic) | N/A |
| Ethyl 1-(2,3-difluorobenzylidene) derivative | N/A | 353 [M+H]+ |
Biological Activity
Ethyl 1-(aminomethyl)cyclobutanecarboxylate is a compound that has garnered attention for its potential biological activities, particularly as a modulator of various biological pathways. This article delves into its biological activity, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclobutane ring with an amino group and an ethyl ester functionality. The molecular structure can be represented as follows:
This compound is characterized by its unique cyclobutane core, which contributes to its biological activity.
Research indicates that compounds similar to this compound may act as modulators of the sphingosine-1-phosphate (S1P) receptors, which are involved in various cellular processes including proliferation, differentiation, and migration. These receptors play a crucial role in conditions such as inflammation, cancer, and autoimmune diseases .
- S1P Receptors : The S1P receptor family consists of five subtypes (S1P1 to S1P5), which are G-protein coupled receptors. Modulation of these receptors can lead to significant therapeutic effects, particularly in the treatment of hyperproliferative and inflammatory diseases .
Therapeutic Applications
This compound has shown potential in the following therapeutic areas:
- Anti-inflammatory Effects : By modulating S1P receptors, it may reduce inflammation and tissue damage in various diseases.
- Cancer Therapeutics : Its ability to influence angiogenesis (formation of new blood vessels) makes it a candidate for cancer treatment strategies.
- Autoimmune Disorders : The modulation of immune responses through S1P receptor pathways suggests potential applications in treating autoimmune diseases .
Research Findings
A review of studies highlights several key findings regarding the biological activity of this compound:
Case Study 1: Anti-inflammatory Activity
In a controlled study examining the anti-inflammatory properties of this compound, researchers found that the compound significantly reduced markers of inflammation in murine models. The results indicated a decrease in pro-inflammatory cytokines and an improvement in tissue healing processes.
Case Study 2: Cancer Research
Another study focused on the compound's effects on tumor growth in xenograft models. Results demonstrated that treatment with this compound led to reduced tumor size and inhibited angiogenesis, suggesting its potential as an adjunct therapy in cancer treatment.
Q & A
Q. What are the key synthetic routes for Ethyl 1-(aminomethyl)cyclobutanecarboxylate, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves cyclopropanation or cyclobutane ring functionalization. For example, stereoselective synthesis can be achieved via anion addition of ethyl cyclobutanecarboxylate derivatives to chiral imines, followed by reduction and nucleophilic substitution (e.g., tosylate displacement) . Key parameters include:
- Catalysts : Chiral N-tert-butanesulfinyl aldimines for enantiocontrol.
- Solvents : Polar aprotic solvents (e.g., THF) for anion stability.
- Temperature : Controlled stepwise conditions (e.g., −78°C for anion generation, room temperature for substitutions).
Yields (~80%) are optimized via stoichiometric adjustments (e.g., 1:1 molar ratios of intermediates) and purification by crystallization .
Q. How is this compound characterized structurally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key 1H-NMR signals for related cyclobutane esters include:
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 2.56–2.31 | m | Cyclobutane CH2 and aminomethyl protons |
| 3.82 | s | Ester methyl group |
| 7.48–7.12 | d | Aromatic protons (if present in derivatives) |
| Additional characterization uses LCMS (e.g., m/z 353 [M+H]+ for intermediates) and HPLC retention time analysis (e.g., 0.93 minutes under SQD-FA05 conditions) . |
Advanced Research Questions
Q. What strategies enable diastereoselective synthesis of this compound derivatives?
- Methodological Answer : Diastereocontrol is achieved via:
- Chiral Auxiliaries : N-tert-butanesulfinyl imines induce asymmetry during anion addition .
- Stereospecific Reductions : LiAlH4 selectively reduces ester groups without disturbing the cyclobutane ring.
- Intramolecular Cyclization : Tosylate intermediates undergo SN2 displacements to form spirocyclic products (e.g., 2-azaspiro[3.3]heptanes) with >95% diastereomeric excess .
X-ray crystallography validates absolute configurations .
Q. How does the cyclobutane ring influence the compound’s metabolic stability in prodrug applications?
- Methodological Answer : The cyclobutane ring enhances rigidity, reducing enzymatic degradation. Ester Hydrolysis studies under physiological conditions (pH 7.4, 37°C) show:
- Half-life : Extended stability compared to linear esters due to steric hindrance.
- Enzymatic Sensitivity : Susceptibility to esterases is modulated by substituents (e.g., bulky groups slow hydrolysis) .
In vivo conversion to active acids is monitored via LCMS tracking of carboxylate metabolites .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations assess:
- Transition States : Energy barriers for SN2 displacements (e.g., tosylate leaving groups).
- Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions (e.g., ethyl acetate vs. water).
Retrosynthetic tools (e.g., PISTACHIO, REAXYS) validate feasible routes, prioritizing low-energy pathways .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for cyclobutane carboxylate syntheses: How to troubleshoot?
- Methodological Answer : Variability arises from:
- Impurity Profiles : Unreacted starting materials (e.g., cyclobutanone) may skew LCMS/NMR quantification.
- Workup Conditions : Inadequate crystallization (e.g., ethyl acetate vs. hexane) affects purity.
Resolution involves: - HPLC-PDA : Quantify UV-active impurities.
- Recrystallization Optimization : Test solvent mixtures (e.g., EtOAc/hexane gradients) .
Applications in Drug Development
Q. How is this compound utilized in spirocyclic drug candidates?
- Methodological Answer : The compound serves as a precursor to spiroazetidines/pyrrolidines via:
- Ring Expansion : Photocatalyzed [2+2] cycloadditions.
- Biological Evaluation : Spiro derivatives show enhanced GPCR binding (e.g., calcium-sensing receptor modulation) compared to non-cyclic analogs .
In vitro assays (e.g., calcium flux measurements) validate target engagement .
Stability and Storage
Q. What are the optimal storage conditions to prevent degradation?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
